![molecular formula C19H17N3OS B5787803 N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5787803.png)
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, also known as NACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NACA is a thioamide derivative of 1-naphthylamine, which has been extensively studied for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and pain. N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been shown to inhibit the production of prostaglandins, which are known to contribute to inflammation and pain. Additionally, N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to activate the adenosine A1 receptor, which has been implicated in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to have various biochemical and physiological effects, including its ability to reduce inflammation and pain. Studies have shown that N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce pain in animal models. Additionally, N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its high purity and availability. The synthesis method for N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been optimized for high yield and purity, making it a readily available compound for research purposes. Additionally, N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to have low toxicity, making it a safer alternative to other anti-inflammatory and analgesic agents.
One limitation of using N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide is not fully understood, which can make it difficult to interpret results from experiments involving N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide.
Future Directions
There are several future directions for research involving N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide, including its potential as an anticancer agent and its effects on various signaling pathways involved in inflammation and pain. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide and its potential as a therapeutic agent for various diseases.
In conclusion, N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method for N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been optimized for high yield and purity, making it a readily available compound for research purposes. N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to have various scientific research applications, including its potential as an anti-inflammatory and analgesic agent and its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide involves the reaction of 1-naphthylamine with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide in high purity. This method has been optimized for high yield and purity, making N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide a readily available compound for research purposes.
Scientific Research Applications
N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been found to have various scientific research applications, including its potential as an anti-inflammatory and analgesic agent. Studies have shown that N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. Additionally, N-(3-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[3-(naphthalen-1-ylcarbamothioylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13(23)20-15-8-5-9-16(12-15)21-19(24)22-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCHHVYDPFRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[(naphthalen-1-ylcarbamothioyl)amino]phenyl}acetamide |
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